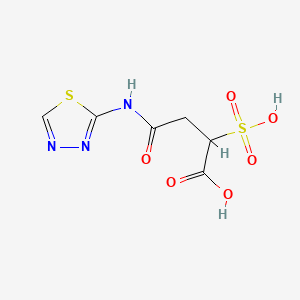
3-methyl-5-(4-methyloxan-2-yl)oxypentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-5-(4-methyloxan-2-yl)oxypentanal is an organic compound with a complex structure that includes both an oxane ring and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the aldehyde group via oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-5-(4-methyloxan-2-yl)oxypentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid.
Reduction: 3-methyl-5-(4-methyloxan-2-yl)oxypentanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methyl-5-(4-methyloxan-2-yl)oxypentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-methyl-5-(4-methyloxan-2-yl)oxypentanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-5-(4-methyloxan-2-yl)oxypentanol: The reduced form of the compound.
3-methyl-5-(4-methyloxan-2-yl)oxycarboxylic acid: The oxidized form of the compound.
4-methyloxan-2-yl derivatives: Compounds with similar oxane ring structures but different substituents.
Uniqueness
3-methyl-5-(4-methyloxan-2-yl)oxypentanal is unique due to the presence of both an oxane ring and an aldehyde group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Propiedades
Número CAS |
101153-83-7 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
3-methyl-5-(4-methyloxan-2-yl)oxypentanal |
InChI |
InChI=1S/C12H22O3/c1-10(3-6-13)4-7-14-12-9-11(2)5-8-15-12/h6,10-12H,3-5,7-9H2,1-2H3 |
Clave InChI |
NYNVUDUNNAUQKW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCOC(C1)OCCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


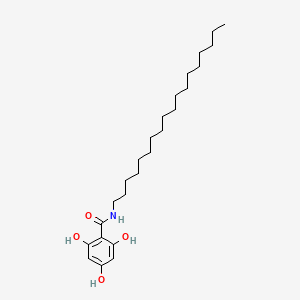
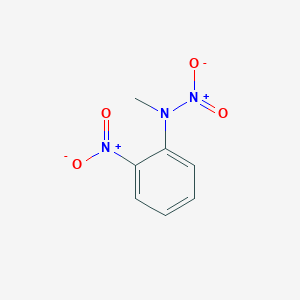
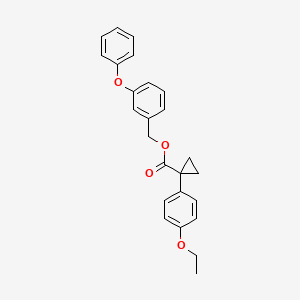
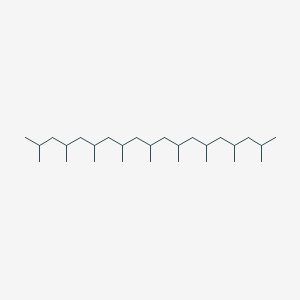
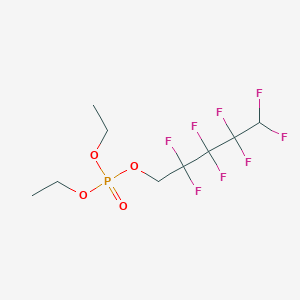
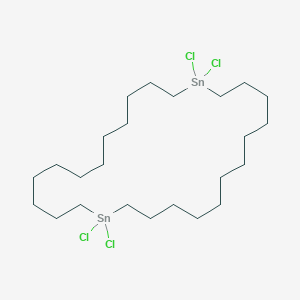
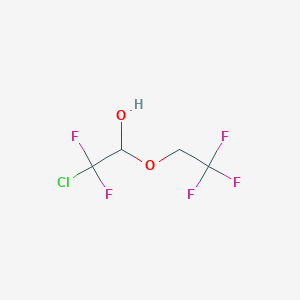
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
![3,3-Dimethyl-3,4,5a,6,7,8-hexahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14344329.png)
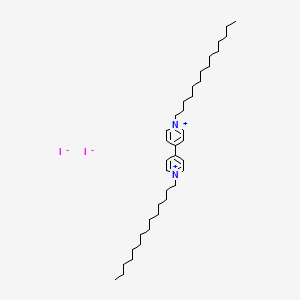
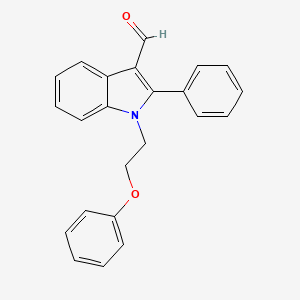
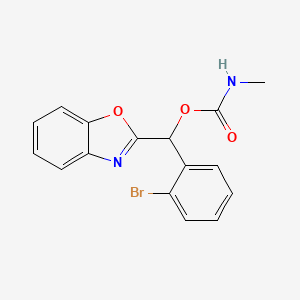
![2-[(Benzyloxy)methoxy]propanal](/img/structure/B14344350.png)
